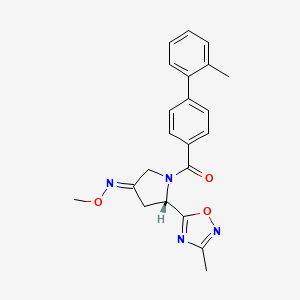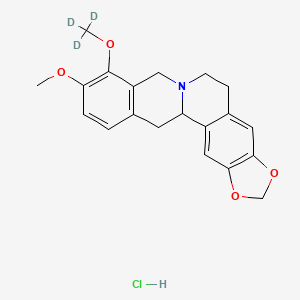
Debotansine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is comprised of an anti-B cell maturation antigen (BCMA) immunoglobulin G1 humanized antibody conjugated covalently to the dibenzocyclooctyne noncleavable linker maytansinoid warhead . This compound is primarily investigated for its potential in treating multiple myeloma and other related neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Debotansine is synthesized through a multi-step process involving the conjugation of the anti-BCMA antibody to the maytansinoid warhead via the dibenzocyclooctyne linker . The reaction conditions typically involve controlled environments to ensure the stability and activity of the antibody and the warhead.
Industrial Production Methods
The industrial production of this compound involves biotechnological processes to produce the anti-BCMA antibody, followed by chemical conjugation to the maytansinoid warhead. This process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Debotansine undergoes various chemical reactions, including:
Oxidation: The maytansinoid warhead can undergo oxidation reactions under specific conditions.
Reduction: The antibody component may undergo reduction reactions, affecting its structure and function.
Substitution: The linker can participate in substitution reactions, potentially altering the conjugate’s stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol can be used.
Substitution: Conditions involving nucleophilic or electrophilic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include modified forms of the antibody-drug conjugate, which may have altered therapeutic properties .
Scientific Research Applications
Debotansine has several scientific research applications, including:
Chemistry: Used as a model compound to study antibody-drug conjugates and their chemical properties.
Biology: Investigated for its effects on B cell maturation and related pathways.
Medicine: Primarily researched for its potential in treating multiple myeloma and other neoplasms.
Industry: Utilized in the development of targeted cancer therapies.
Mechanism of Action
Debotansine exerts its effects through the following mechanisms:
Molecular Targets: The anti-BCMA antibody targets the B cell maturation antigen on the surface of malignant cells.
Pathways Involved: The maytansinoid warhead disrupts microtubule function, leading to cell cycle arrest and apoptosis in targeted cells.
Comparison with Similar Compounds
Similar Compounds
Belantamab mafodotin: Another anti-BCMA antibody-drug conjugate used in multiple myeloma treatment.
HDP-101: An anti-BCMA antibody-drug conjugate with a novel amanitin payload.
Uniqueness
Debotansine is unique due to its specific linker and warhead combination, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C69H92ClN9O17 |
|---|---|
Molecular Weight |
1355.0 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[5-[2-[2-[2-[2-[3-[[3-(5-ethyl-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-5-oxopentanoyl]-methylamino]propanoate |
InChI |
InChI=1S/C69H92ClN9O17/c1-11-79-64-50-21-14-15-22-51(50)78(43-48-19-12-13-20-49(48)63(64)73-74-79)60(83)26-28-71-57(80)27-30-90-32-34-92-36-37-93-35-33-91-31-29-75(6)58(81)24-17-25-59(82)76(7)46(4)66(85)95-56-41-61(84)77(8)52-39-47(40-53(88-9)62(52)70)38-44(2)18-16-23-55(89-10)69(87)42-54(94-67(86)72-69)45(3)65-68(56,5)96-65/h12-16,18-23,39-40,45-46,54-56,65,87H,11,17,24-38,41-43H2,1-10H3,(H,71,80)(H,72,86)/b23-16+,44-18+/t45-,46+,54+,55-,56+,65+,68+,69+/m1/s1 |
InChI Key |
BSJSKPDBAKVCEU-GIFSSBJDSA-N |
Isomeric SMILES |
CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]5CC(=O)N(C6=C(C(=CC(=C6)C/C(=C/C=C/[C@H]([C@]7(C[C@@H]([C@H]([C@H]8[C@]5(O8)C)C)OC(=O)N7)O)OC)/C)OC)Cl)C)N=N1 |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


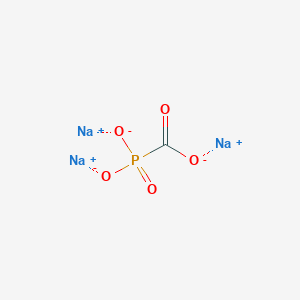
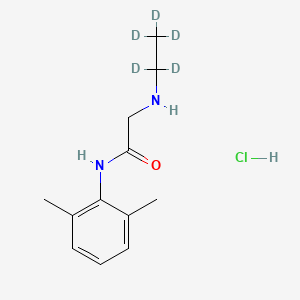
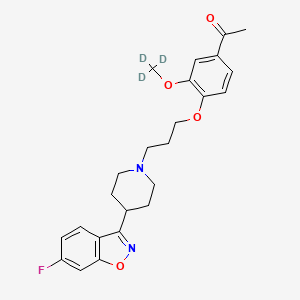
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate](/img/structure/B12428255.png)
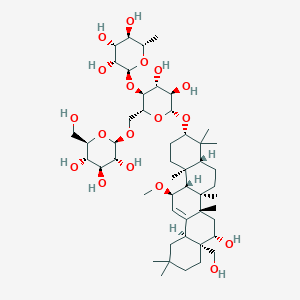
![3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid](/img/structure/B12428267.png)
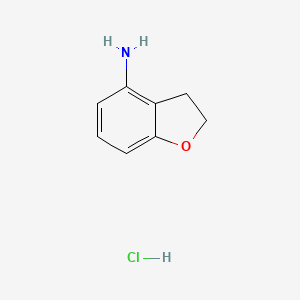
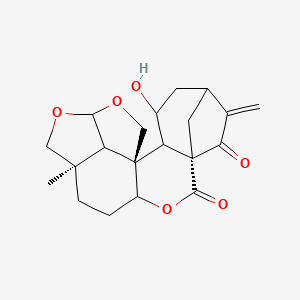
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
